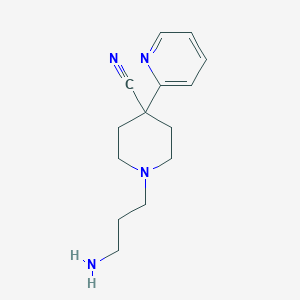
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring substituted with a pyridinyl group and an aminopropyl chain, along with a carbonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridin-2-ylpiperidine with 3-aminopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can be compared with similar compounds such as 1-(3-Aminopropyl)imidazole and 1-(3-Aminopropyl)-4-phenylpiperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the pyridinyl group in this compound provides unique electronic properties and reactivity, distinguishing it from other related compounds .
Eigenschaften
Molekularformel |
C14H20N4 |
|---|---|
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
1-(3-aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H20N4/c15-7-3-9-18-10-5-14(12-16,6-11-18)13-4-1-2-8-17-13/h1-2,4,8H,3,5-7,9-11,15H2 |
InChI-Schlüssel |
LMQZTXSXXHTDFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


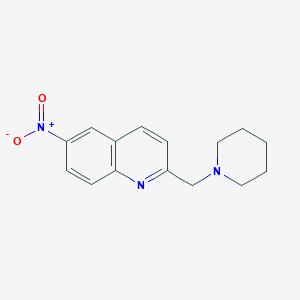
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)


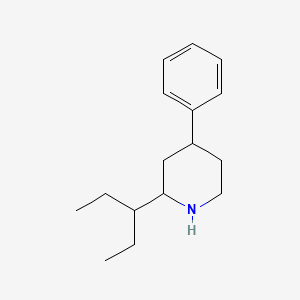
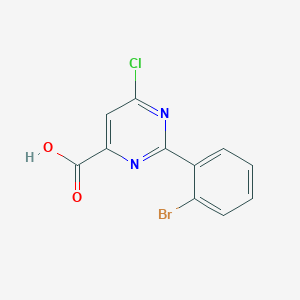
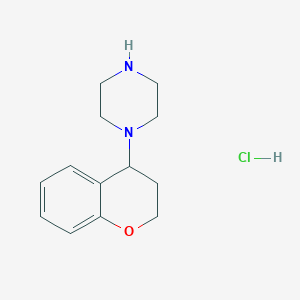
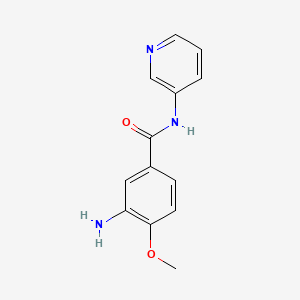
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
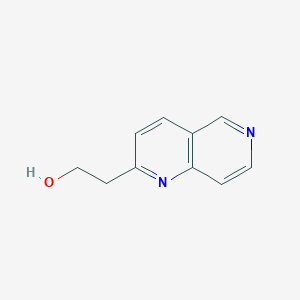

![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
